Canagliflozin 2-Glucuronide Canagliflozin 2-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209892
InChI:
SMILES:
Molecular Formula: C₃₀H₃₃FO₁₁S
Molecular Weight: 620.64

Canagliflozin 2-Glucuronide

CAS No.:

Cat. No.: VC0209892

Molecular Formula: C₃₀H₃₃FO₁₁S

Molecular Weight: 620.64

* For research use only. Not for human or veterinary use.

Canagliflozin 2-Glucuronide -

Specification

Molecular Formula C₃₀H₃₃FO₁₁S
Molecular Weight 620.64

Introduction

Chemical Properties and Structure

Canagliflozin 2-Glucuronide is characterized by specific chemical properties that differentiate it from the parent compound canagliflozin. As a glucuronide metabolite, it is formed through the addition of glucuronic acid to the canagliflozin molecule via O-glucuronidation.

Table 1: Chemical Properties of Canagliflozin 2-Glucuronide

PropertyValue
Molecular FormulaC30H33FO11S
Molecular Weight620.6 g/mol
Physical StateSolid
Formation PathwayO-glucuronidation
Parent CompoundCanagliflozin

Structurally, Canagliflozin 2-Glucuronide is formed through conjugation with glucuronic acid at a specific position of the parent molecule. This glucuronidation process increases water solubility, facilitating the elimination of the compound from the body.

Metabolic Formation and Pathways

Canagliflozin undergoes extensive metabolism in the human body, primarily through O-glucuronidation. This metabolic pathway results in the formation of two main inactive metabolites, commonly designated as M5 and M7.

Enzymatic Catalysis

The formation of Canagliflozin 2-Glucuronide occurs through specific enzymatic processes:

  • UGT1A9 (Uridine Diphosphate-Glucuronosyltransferase 1A9) forms the metabolite M7

  • UGT2B4 (Uridine Diphosphate-Glucuronosyltransferase 2B4) forms the metabolite M5

Both of these enzymes catalyze the addition of glucuronic acid to different positions on the canagliflozin molecule, resulting in distinct glucuronide metabolites. Canagliflozin 2-Glucuronide specifically refers to one of these glucuronidated forms .

Metabolic Distribution

Research has demonstrated that O-glucuronidation is the major metabolic elimination pathway for canagliflozin. The relative distribution of these metabolites in systemic circulation has been well-characterized:

  • The systemic exposure of metabolite M5 is approximately half that of the parent canagliflozin

  • Metabolite M7 has a similar exposure level to canagliflozin itself

Pharmacokinetic Properties

Metabolism and Elimination

Table 2: Pharmacokinetic Parameters of Canagliflozin and its Glucuronide Metabolites

ParameterCanagliflozinMetabolite M5Metabolite M7
FormationParent drugVia UGT2B4Via UGT1A9
Relative Exposure100%~50% of parentSimilar to parent
Half-life (100 mg dose)10.6 hours--
Half-life (300 mg dose)13.1 hours--
Pharmacological ActivityActive SGLT2 inhibitorInactiveInactive

The elimination of canagliflozin and its metabolites follows specific pathways:

  • Approximately 60% of the administered canagliflozin dose is excreted in feces

  • Approximately 33% is eliminated in urine

  • Less than 1% of canagliflozin is excreted unchanged in urine

  • The glucuronide metabolites represent a significant portion of the eliminated drug

Pharmacodynamic Profile

Clinical Implications

The pharmacological inactivity of Canagliflozin 2-Glucuronide has important clinical implications:

  • Patients with factors affecting glucuronidation may experience altered canagliflozin exposure but without direct impact on the activity of the metabolites

  • Drug interactions affecting UGT enzymes may influence canagliflozin concentrations without altering metabolite activity

  • Monitoring of drug efficacy focuses on parent drug concentrations rather than metabolite levels

Analytical Considerations

Detection and Quantification

The analysis of Canagliflozin 2-Glucuronide in biological matrices requires specific analytical techniques:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) is commonly employed for metabolite detection

  • Separation techniques must distinguish between the different glucuronide metabolites

  • Quantification methods typically focus on relative exposures compared to the parent compound

These analytical considerations are important for pharmacokinetic studies and therapeutic drug monitoring in research settings.

Drug Interactions and Special Populations

Drug Interaction Profile

The formation of Canagliflozin 2-Glucuronide can be influenced by co-administered medications:

  • Drugs affecting UGT1A9 and UGT2B4 enzymes may alter the formation rate of glucuronide metabolites

  • Rifampin, a potent UGT inducer, has been shown to modestly reduce canagliflozin plasma concentrations

  • Most other commonly co-administered medications show no clinically relevant interactions with canagliflozin metabolism

Special Populations

The pharmacokinetics of canagliflozin and its metabolites, including Canagliflozin 2-Glucuronide, show specific patterns in special populations:

Table 3: Impact of Patient Factors on Canagliflozin Metabolism

Population FactorImpact on Canagliflozin PKImpact on Glucuronide Metabolites
Renal ImpairmentIncreased exposureAltered elimination patterns
Hepatic Impairment (mild/moderate)No significant effectMinimal changes expected
AgeNo clinically relevant differencesSimilar to parent compound
RaceNo clinically relevant differencesSimilar to parent compound
SexNo clinically relevant differencesSimilar to parent compound
Body WeightNo clinically relevant differencesSimilar to parent compound

Clinical Significance and Future Research

Clinical Implications

Understanding the formation and properties of Canagliflozin 2-Glucuronide has several clinical implications:

  • It helps explain the observed half-life and dosing frequency of canagliflozin

  • It contributes to our understanding of potential variability in drug response

  • It provides insight into potential drug-drug interactions

  • It helps guide dosing recommendations in special populations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator